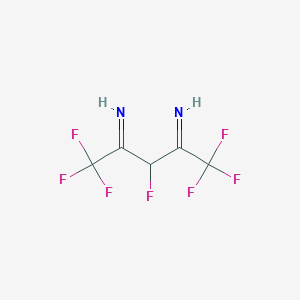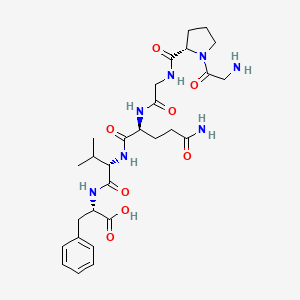
5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole is a compound known for its energetic properties It is characterized by the presence of azidomethyl groups attached to a bi-1,2,4-oxadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole typically involves the following steps :
Starting Material: The process begins with 3,4-diaminofurazan (DAF).
Chloroacetylation: DAF is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C to form 5,5-bis(chloromethyl)-3,3’-bi-1,2,4-oxadiazole.
Azidation: The chloromethyl derivative is then reacted with sodium azide to yield 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the energetic nature of the compound, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Thermal Decomposition: The compound can decompose under heat, releasing nitrogen gas and forming other nitrogen-rich compounds.
Common Reagents and Conditions
Sodium Azide: Used in the azidation step.
Chloroacetyl Chloride: Used in the chloroacetylation step.
Dimethylformamide (DMF): Solvent used in the synthesis.
Major Products
Nitrogen Gas: Released during thermal decomposition.
Various Nitrogen-Rich Compounds: Formed during decomposition and other reactions.
Aplicaciones Científicas De Investigación
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole has several scientific research applications :
Energetic Materials: Due to its high nitrogen content and energetic properties, it is studied for use in explosives and propellants.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole primarily involves its decomposition under specific conditions . The azido groups decompose to release nitrogen gas, which contributes to the compound’s energetic properties. The molecular targets and pathways involved in its decomposition include the breaking of nitrogen-nitrogen bonds and the formation of stable nitrogen molecules.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,5-oxadiazole: Similar in structure but with a different oxadiazole ring.
5,5’-Bis(nitratomethyl)-3,3’-bi-1,2,4-oxadiazole: Contains nitratomethyl groups instead of azidomethyl groups.
Propiedades
Número CAS |
351994-92-8 |
|---|---|
Fórmula molecular |
C6H4N10O2 |
Peso molecular |
248.16 g/mol |
Nombre IUPAC |
5-(azidomethyl)-3-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H4N10O2/c7-15-9-1-3-11-5(13-17-3)6-12-4(18-14-6)2-10-16-8/h1-2H2 |
Clave InChI |
RJTCUYVZKNVVKR-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NO1)C2=NOC(=N2)CN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
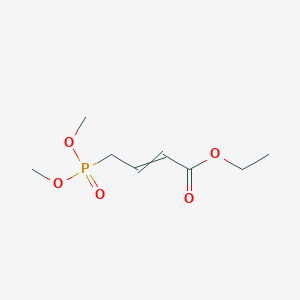
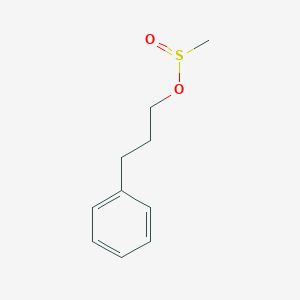
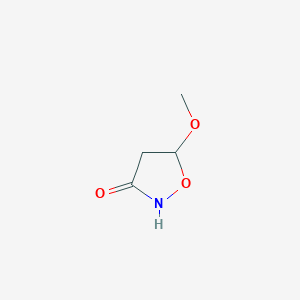

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)

![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
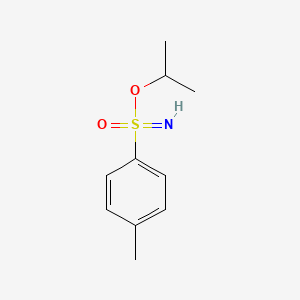
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
